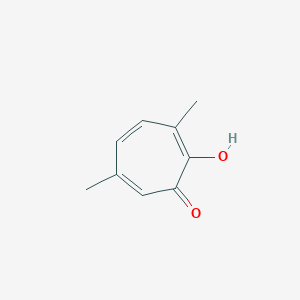
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-シクロヘプタトリエン-1-オン, 2-ヒドロキシ-4,7-ジメチル- は、非ベンゼン系芳香族化合物であるトロポロンの誘導体です。この化合物は、3つの共役二重結合とケトン基を持つ7員環を特徴としています。
準備方法
合成経路および反応条件
2,4,6-シクロヘプタトリエン-1-オン, 2-ヒドロキシ-4,7-ジメチル- の合成は、一般的にトロポロンのヒドロキシル化とメチル化を含みます。一般的な方法の1つは、1,2-シクロヘプタジエンから始まり、臭素化と脱臭素化を含む一連の反応を経てシクロヘプタトリエン環を形成します。 続くヒドロキシル化およびメチル化工程により、目的の化合物が得られます .
工業的製造方法
この化合物の工業的製造には、同様の反応経路を用いた大規模合成が関与しますが、収率と純度が向上するように最適化されています。触媒の使用と反応条件の制御により、効率的な生産が保証されます。
化学反応の分析
反応の種類
2,4,6-シクロヘプタトリエン-1-オン, 2-ヒドロキシ-4,7-ジメチル- は、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてケトンを形成することができます。
還元: ケトン基は還元されてアルコールを形成することができます。
置換: メチル基は、適切な条件下で他の官能基と置換することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 臭素や塩素などのハロゲン化試薬は、置換反応に使用することができます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によってジケトンが生成され、ケトン基の還元によってジオールが生成されます。
科学研究への応用
2,4,6-シクロヘプタトリエン-1-オン, 2-ヒドロキシ-4,7-ジメチル- は、科学研究でいくつかの用途があります。
化学: 複雑な有機分子の合成や、非ベンゼン系化合物における芳香族性の研究のための前駆体として役立ちます.
生物学: その誘導体は、酵素阻害と生体高分子との相互作用の研究に使用されます。
工業: 染料、顔料、その他の工業用化学品の合成に使用されます。
科学的研究の応用
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- has several applications in scientific research:
Biology: Its derivatives are used in studying enzyme inhibition and interactions with biological macromolecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
2,4,6-シクロヘプタトリエン-1-オン, 2-ヒドロキシ-4,7-ジメチル- の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ヒドロキシル基とケトン基は、活性部位への結合において重要な役割を果たし、化合物の生物学的活性を影響を与えます。 共役二重結合は、安定性と反応性に貢献し、さまざまな生化学経路に参加することを可能にします .
類似の化合物との比較
類似の化合物
トロポロン: メチル基を持たない、類似の構造を持つ親化合物です。
2-ヒドロキシ-2,4,6-シクロヘプタトリエン-1-オン: ヒドロキシル基を持つ別の誘導体ですが、置換パターンが異なります。
ヒノキチオール: 類似の環構造とヒドロキシル基を持つ天然化合物です。
独自性
類似化合物との比較
Similar Compounds
Tropolone: The parent compound with a similar structure but without the methyl groups.
2-Hydroxy-2,4,6-cycloheptatrien-1-one: Another derivative with a hydroxyl group but different substitution patterns.
Hinokitiol: A natural compound with a similar ring structure and hydroxyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
650594-13-1 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
2-hydroxy-3,6-dimethylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(10)5-6/h3-5H,1-2H3,(H,10,11) |
InChIキー |
FUCLCGIYNRQERK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


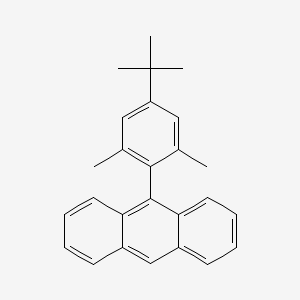
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
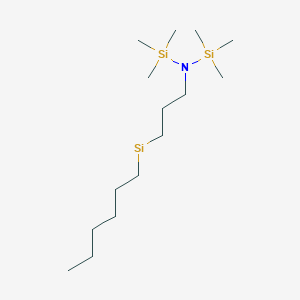
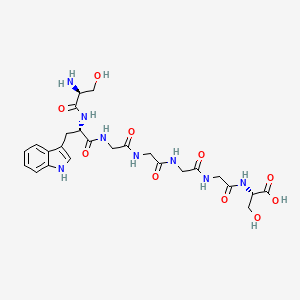

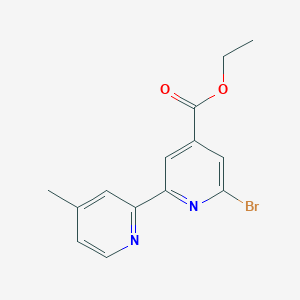
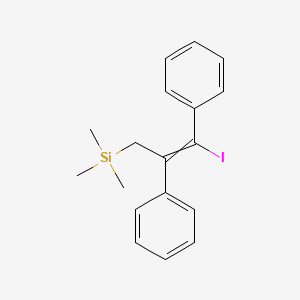

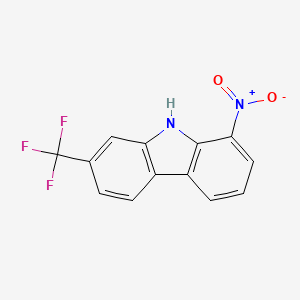
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
